molecular formula C3H5ClO4S B1589117 Methyl (chlorosulfonyl)acetate CAS No. 56146-83-9

Methyl (chlorosulfonyl)acetate

Cat. No. B1589117
M. Wt: 172.59 g/mol
InChI Key: YBIPZPBGAGTBGK-UHFFFAOYSA-N
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Patent
US07888351B2

Procedure details

To chlorosulfonyl chloride (3.34 g, 17.9 mmol) in diethyl ether (30 mL) is added at 0° C. methanol (800 μL, 19.7 mmol). The resulting mixture is stirred at 0° C. during 1 h and the solvent is evaporated to give the title compound.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2](Cl)(=[O:4])=[O:3].C[OH:7].[CH2:8]([O:10][CH2:11]C)[CH3:9]>>[CH3:11][O:10][C:8](=[O:7])[CH2:9][S:2]([Cl:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
ClS(=O)(=O)Cl
Name
Quantity
800 μL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. during 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CS(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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